molecular formula C19H28Cl2FN3O2 B583740 N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt CAS No. 1346604-21-4

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt

Cat. No.: B583740
CAS No.: 1346604-21-4
M. Wt: 429.405
InChI Key: JRMXLKZWGMAABP-KYRNGWDOSA-N
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Description

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a tert-butylamino group, and a fluorobenzamide moiety, making it a subject of study in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

Z944-d9, also known as Ulixacaltamide-d9 hydrochloride , primarily targets T-type calcium channels . These channels are voltage-gated and consist of three subtypes: Cav3.1, Cav3.2, and Cav3.3 . They are expressed in the central and peripheral nervous system, including primary afferent, dorsal horn neurons, thalamus, and somatosensory cortex .

Mode of Action

Z944-d9 acts as a selective antagonist of T-type calcium channels . It inhibits these channels, reducing their ability to contribute to neuronal excitability, synaptic excitation, burst firing, and action potential trains . This inhibition also lowers the threshold for action potentials .

Biochemical Pathways

The inhibition of T-type calcium channels by Z944-d9 affects several biochemical pathways. These channels play a crucial role in pain signaling . Their inhibition can attenuate neuropathic, inflammatory, acute, and visceral pain in animal models . Furthermore, T-type calcium channels are involved in thalamocortical dysrhythmia, which is linked to various CNS indications, including motor, neuropsychiatric, and chronic pain syndromes .

Pharmacokinetics

It is noted that the compound is a deuterium-labeled version of ulixacaltamide hydrochloride . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Action Environment

It’s worth noting that the effectiveness of t-type calcium channel antagonists can be influenced by various factors, including the specific subtype of t-type calcium channel being targeted, the state of the neuron (eg, whether it is in an excited or resting state), and the presence of other ion channels and receptors in the neuron .

Biochemical Analysis

Biochemical Properties

Z944-d9 (hydrochloride salt) plays a significant role in biochemical reactions by modulating T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability, synaptic transmission, and muscle contraction . Z944-d9 (hydrochloride salt) interacts with T-type calcium channels, specifically the Cav3.1, Cav3.2, and Cav3.3 subtypes, inhibiting their activity and reducing calcium influx into cells . This inhibition affects the excitability of neurons and other excitable cells, making it a valuable tool for studying calcium channel function and related disorders .

Cellular Effects

Z944-d9 (hydrochloride salt) has been shown to influence various cellular processes, particularly in neurons. By inhibiting T-type calcium channels, Z944-d9 (hydrochloride salt) reduces neuronal excitability and synaptic transmission . This compound has been demonstrated to delay the progression of seizures in animal models of epilepsy and reduce pain hypersensitivity in models of inflammatory and neuropathic pain . Additionally, Z944-d9 (hydrochloride salt) affects cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of Z944-d9 (hydrochloride salt) involves its selective inhibition of T-type calcium channels. By binding to these channels, Z944-d9 (hydrochloride salt) stabilizes them in an inactive state, preventing calcium ions from entering the cell . This inhibition reduces the overall excitability of neurons and other excitable cells, leading to decreased synaptic transmission and reduced pain signaling . The compound’s selectivity for T-type calcium channels over other ion channels contributes to its effectiveness and minimizes off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z944-d9 (hydrochloride salt) have been observed to change over time. The compound is stable under standard laboratory conditions, but its efficacy may decrease with prolonged exposure due to potential degradation . Long-term studies have shown that Z944-d9 (hydrochloride salt) can maintain its inhibitory effects on T-type calcium channels and reduce neuronal excitability over extended periods . The compound’s stability and degradation should be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of Z944-d9 (hydrochloride salt) vary with different dosages in animal models. At lower doses, the compound effectively inhibits T-type calcium channels and reduces pain and seizure activity without significant adverse effects . At higher doses, Z944-d9 (hydrochloride salt) may cause dose-dependent adverse effects, including sedation and motor impairment . It is crucial to determine the optimal dosage range to balance efficacy and safety in preclinical studies .

Metabolic Pathways

Z944-d9 (hydrochloride salt) is involved in metabolic pathways related to calcium signaling and neuronal excitability. The compound interacts with enzymes and cofactors that regulate calcium channel activity and calcium-dependent processes . By inhibiting T-type calcium channels, Z944-d9 (hydrochloride salt) affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

Z944-d9 (hydrochloride salt) is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach central nervous system targets . Within cells, Z944-d9 (hydrochloride salt) interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s effectiveness in modulating T-type calcium channels and influencing neuronal excitability .

Subcellular Localization

The subcellular localization of Z944-d9 (hydrochloride salt) is primarily within the plasma membrane, where T-type calcium channels are located . The compound’s activity and function are influenced by its localization to these channels, which are critical for its inhibitory effects on calcium influx and neuronal excitability . Post-translational modifications and targeting signals may also play a role in directing Z944-d9 (hydrochloride salt) to specific cellular compartments, enhancing its effectiveness in modulating calcium channel activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butylamino Group: This step often involves nucleophilic substitution reactions where a tert-butylamine is introduced.

    Attachment of the Fluorobenzamide Moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

    Deuteration: The incorporation of deuterium (d9) is typically achieved through hydrogen-deuterium exchange reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Batch Processing: For small-scale production.

    Continuous Flow Synthesis: For large-scale production, ensuring consistent quality and efficiency.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Could result in the formation of amines or alcohols.

    Substitution: Can yield various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt is unique due to its specific combination of functional groups and the presence of deuterium, which can influence its chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-5-fluoro-N-[[1-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClFN3O2.ClH/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14;/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25);1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMXLKZWGMAABP-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747248
Record name 3-Chloro-5-fluoro-N-{[1-(2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}-2-oxoethyl)piperidin-4-yl]methyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-21-4
Record name 3-Chloro-5-fluoro-N-{[1-(2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}-2-oxoethyl)piperidin-4-yl]methyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide-d9 Hydrochloride Salt

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